
3-Benzyl-5-(1-chloroethyl)-1,2,4-oxadiazole
Overview
Description
3-Benzyl-5-(1-chloroethyl)-1,2,4-oxadiazole is a five-membered heterocyclic compound with a chlorine atom at the 1-position of the ring. It is a versatile reagent with a wide range of applications in organic synthesis, such as the synthesis of heterocyclic compounds, polymers, and pharmaceuticals. It has been used in the synthesis of various heterocyclic compounds, such as pyridines, pyrimidines, and quinolines. Additionally, it can be used as a catalyst in the synthesis of polymers and pharmaceuticals.
Scientific Research Applications
Material Science Applications
1,2,4-oxadiazole derivatives, including structures similar to 3-Benzyl-5-(1-chloroethyl)-1,2,4-oxadiazole, have been investigated for their liquid crystalline and luminescent properties. For instance, research by Parra et al. (2006) on oxadiazole materials highlighted their enantiotropic nematic phase and photoluminescence quantum yields, indicating potential applications in liquid crystal displays and optoelectronic devices (Parra, Hidalgo, Carrasco, Barberá, & Silvino, 2006). Similarly, Han et al. (2010) synthesized 1,3,4-oxadiazole derivatives displaying cholesteric and nematic phases, suggesting their use in creating new types of liquid crystal materials with photoluminescent properties (Han, Wang, Zhang, & Zhu, 2010).
Corrosion Inhibition
Oxadiazole derivatives have also shown promise as corrosion inhibitors, particularly in protecting metals against corrosive environments. Kalia et al. (2020) explored the corrosion inhibition efficiency of synthesized oxadiazole derivatives on mild steel in hydrochloric acid, revealing their high inhibition efficiency and suggesting their potential as eco-friendly corrosion inhibitors for industrial applications (Kalia, Kumar, Kumar, Pahuja, Jhaa, Lata, & Dahiya, 2020).
properties
IUPAC Name |
3-benzyl-5-(1-chloroethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-8(12)11-13-10(14-15-11)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXQJDXJNODHKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)CC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[(3-methylphenyl)amino]piperidine-1-carboxylate](/img/structure/B3371347.png)
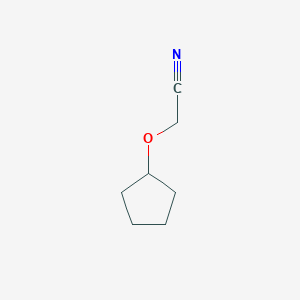
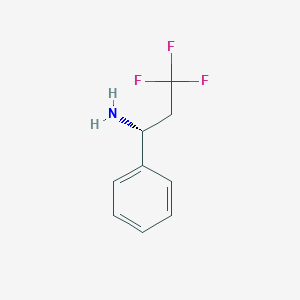

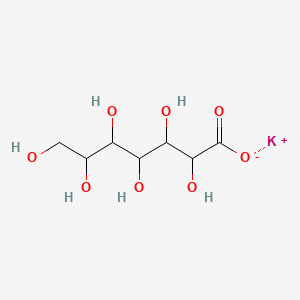
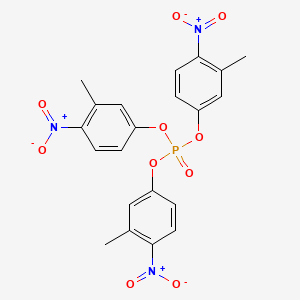



![5-[(Dimethylamino)methyl]-2-methoxyaniline](/img/structure/B3371428.png)

![2-chloro-N-[4-(3-chlorophenoxy)phenyl]acetamide](/img/structure/B3371439.png)
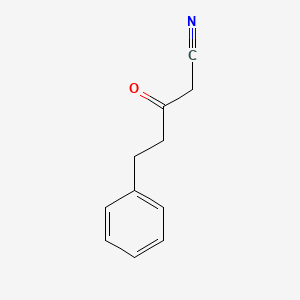
![1-[(4-Chlorophenyl)methyl]piperazin-2-one](/img/structure/B3371449.png)